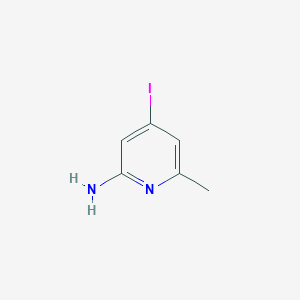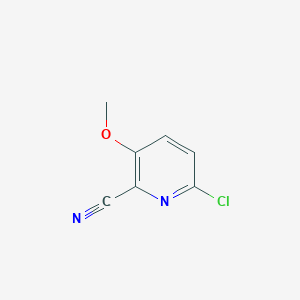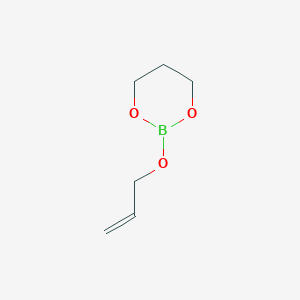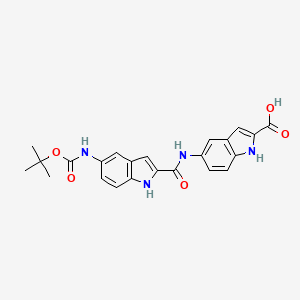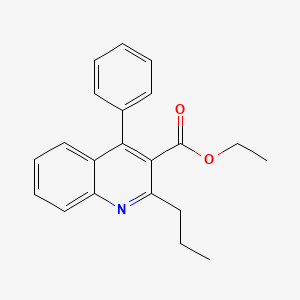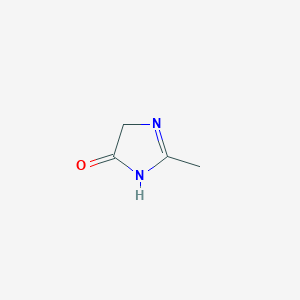
3-Amino-5-chloroisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-chloroisonicotinaldehyde is an organic compound with the molecular formula C6H5ClN2O It is a derivative of isonicotinaldehyde, characterized by the presence of an amino group at the 3-position and a chlorine atom at the 5-position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloroisonicotinaldehyde typically involves the chlorination of isonicotinaldehyde followed by amination. One common method includes the reaction of isonicotinaldehyde with thionyl chloride to introduce the chlorine atom at the 5-position. The resulting 5-chloroisonicotinaldehyde is then subjected to amination using ammonia or an amine source to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-purity compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or nitro compounds.
Reduction: Reduction of this compound can lead to the formation of amines or alcohols, depending on the reducing agent used.
Substitution: The amino and chloro groups on the pyridine ring make it susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-amino-5-chloropyridine-2-carboxylic acid.
Reduction: Formation of 3-amino-5-chloropyridine.
Substitution: Formation of 3-amino-5-methoxyisonicotinaldehyde or 3-amino-5-cyanoisonicotinaldehyde.
Applications De Recherche Scientifique
3-Amino-5-chloroisonicotinaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Industry: Utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 3-Amino-5-chloroisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro groups facilitate binding to active sites, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
- 3-Amino-5-bromoisonicotinaldehyde
- 3-Amino-5-fluoroisonicotinaldehyde
- 3-Amino-5-methylisonicotinaldehyde
Comparison: 3-Amino-5-chloroisonicotinaldehyde is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its bromo or fluoro counterparts. Additionally, the chlorine atom’s size and electronegativity influence the compound’s binding affinity to biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Numéro CAS |
1289120-92-8 |
|---|---|
Formule moléculaire |
C6H5ClN2O |
Poids moléculaire |
156.57 g/mol |
Nom IUPAC |
3-amino-5-chloropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-9-2-6(8)4(5)3-10/h1-3H,8H2 |
Clé InChI |
VKVOQLUURJTSEU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)Cl)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
![2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13980880.png)


